
6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one typically involves the bromination of a quinazolinone precursor. One common method is the bromination of 2-(tert-butyl)quinazolin-4(3H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Quinazolinone derivatives with higher oxidation states.
Reduction Products: Reduced forms of the quinazolinone ring.
Coupling Products: Complex molecules with extended aromatic systems.
科学的研究の応用
6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of quinazolinone derivatives.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and tert-butyl group contribute to the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
- 6-Bromo-8-methyl-4(3H)-quinazolinone
- 6-Bromo-n-(o-tolyl)quinazolin-4-amine
Uniqueness
6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other quinazolinone derivatives and allows for specific applications in medicinal chemistry and material science.
特性
分子式 |
C12H13BrN2O |
|---|---|
分子量 |
281.15 g/mol |
IUPAC名 |
6-bromo-2-tert-butyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-9-5-4-7(13)6-8(9)10(16)15-11/h4-6H,1-3H3,(H,14,15,16) |
InChIキー |
ATQOXIQCRZTQLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC2=C(C=C(C=C2)Br)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


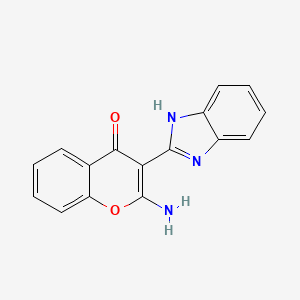


![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)

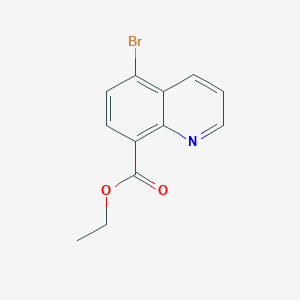


![N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline](/img/structure/B11845610.png)
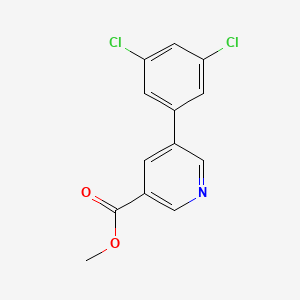
![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine](/img/structure/B11845634.png)
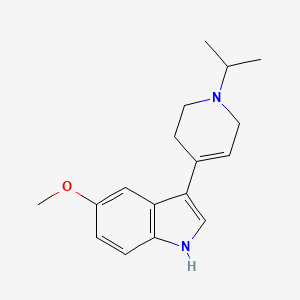
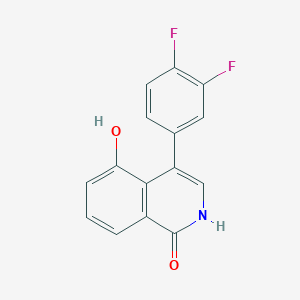
![1-Phenylbenzo[f]quinolin-3(4H)-one](/img/structure/B11845647.png)
